molecular formula C15H12N8O2S B2586412 N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide CAS No. 2034346-13-7

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2586412
CAS No.: 2034346-13-7
M. Wt: 368.38
InChI Key: MTFIPJYKGWERDL-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide is a synthetic molecule featuring a unique structure comprised of multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide can be approached through multi-step organic synthesis. Typically, it involves constructing the thiophene ring first, followed by the oxadiazole and triazole rings via cyclization reactions. The final step generally involves coupling these intermediates with pyrazine-2-carboxylic acid derivatives under amide bond-forming conditions. Reaction conditions often include the use of catalysts, bases, and solvents to drive the reactions to completion.

Industrial Production Methods

On an industrial scale, the production of such a compound would require large-scale reactors capable of precise temperature and pressure control to ensure the high yield and purity of the compound. Catalysts and solvents would need to be recycled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: This could alter the sulfur in the thiophene ring or other electron-rich sites.

  • Reduction: Potentially at the carboxamide group or other electron-deficient regions.

  • Substitution: Particularly at positions on the heterocycles where halogen or other leaving groups may be present.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products from these reactions depend on the specific conditions used. Oxidation might yield sulfoxides or sulfones, reduction could yield amines or alcohols, and substitution could result in functionalized heterocycles with new substituent groups enhancing the compound's utility.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide is of interest for its potential to form complexes with transition metals, influencing properties like conductivity and catalytic activity.

Biology and Medicine

Biologically, this compound could serve as a scaffold for developing new drugs due to its potential to interact with various biological targets through hydrogen bonding, pi-pi stacking, and other interactions. These properties could lead to applications in antimicrobial, anti-inflammatory, and anticancer research.

Industry

Industrially, it might be used in the development of advanced materials, such as novel polymers or coatings, leveraging its robust chemical structure and reactivity.

Mechanism of Action

The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide exerts its effects would depend on its application. In a biological context, it could inhibit enzymes or modulate receptor activity by binding to active sites or other critical regions, thus altering signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide

  • N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide

Unique Features

Compared to these similar compounds, N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide possesses a thiophene ring, which can significantly influence its electronic properties and reactivity

That should cover the essentials

Properties

IUPAC Name

N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O2S/c24-14(11-7-16-2-3-17-11)18-4-5-23-8-12(20-22-23)15-19-13(21-25-15)10-1-6-26-9-10/h1-3,6-9H,4-5H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFIPJYKGWERDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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